![molecular formula C9H12N2O3 B14233728 [2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate CAS No. 403729-90-8](/img/structure/B14233728.png)
[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate is a chemical compound with the molecular formula C10H14N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate typically involves the reaction of 2-(hydroxymethyl)pyridine with N,N-dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: The major product is [2-(carboxymethyl)pyridin-3-yl] N,N-dimethylcarbamate.
Reduction: The major product is [2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylamine.
Substitution: The major products vary depending on the substituent introduced.
科学研究应用
[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific properties.
作用机制
The mechanism of action of [2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved include the modulation of metabolic processes and signal transduction pathways.
相似化合物的比较
Similar Compounds
- [2-(hydroxymethyl)pyridin-3-yl] N,N-diethylcarbamate
- [2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylthiocarbamate
- [2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylurea
Uniqueness
[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxymethyl group allows for various chemical modifications, making it a versatile compound in synthetic chemistry. Additionally, its carbamate group provides stability and resistance to hydrolysis, enhancing its potential as a therapeutic agent.
属性
CAS 编号 |
403729-90-8 |
|---|---|
分子式 |
C9H12N2O3 |
分子量 |
196.20 g/mol |
IUPAC 名称 |
[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H12N2O3/c1-11(2)9(13)14-8-4-3-5-10-7(8)6-12/h3-5,12H,6H2,1-2H3 |
InChI 键 |
IEDDELXMBQXJGD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


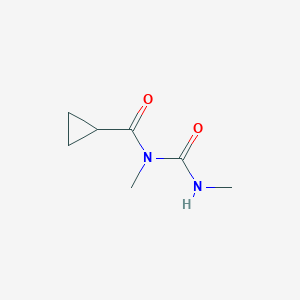

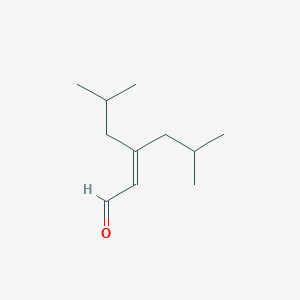

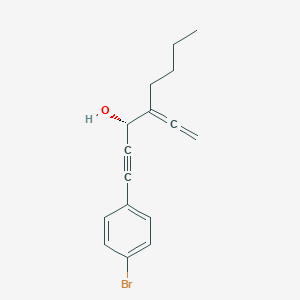
![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)
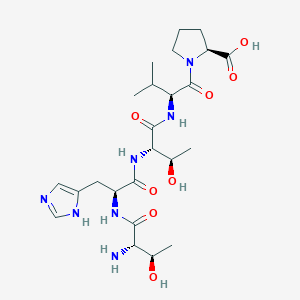
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
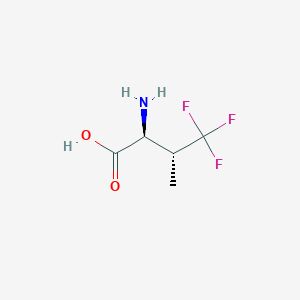

![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
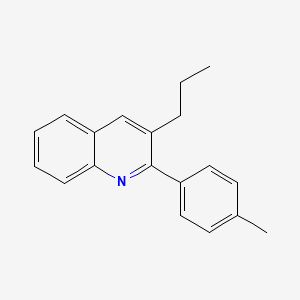
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)
